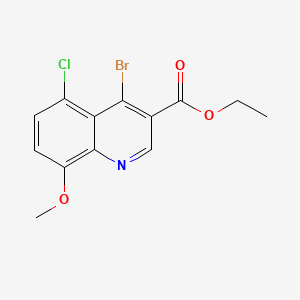

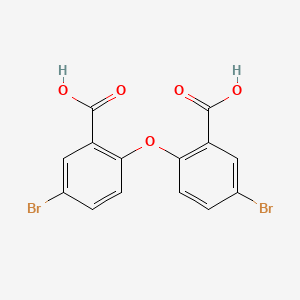

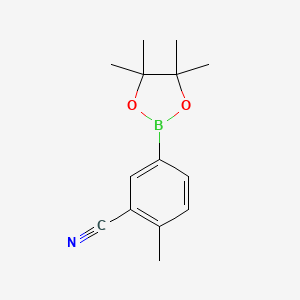

![molecular formula C7H4N2OS B567164 Thieno[3,2-D]pyrimidine-7-carbaldehyde CAS No. 1211596-51-8](/img/structure/B567164.png)

Thieno[3,2-D]pyrimidine-7-carbaldehyde

Descripción general

Descripción

Thieno[3,2-D]pyrimidine-7-carbaldehyde is a heterocyclic compound . It is a part of the pyrimidine family, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .

Synthesis Analysis

Thieno[3,2-D]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat . The synthesis of these compounds involves various methods and the involvement of thiophene as a core structure plays a critical role in leading to the remarkable selectivity .Aplicaciones Científicas De Investigación

- Thieno[3,2-D]pyrimidine-7-carbaldehyde derivatives have shown promising anticancer activities. For instance:

- Compound 18 exhibited strong anti-VEGFR-2 potential with an IC50 value of 0.084 μM. It effectively inhibited VEGFR-2 and prevented cancer cell growth in MCF-7 and HepG2 cell lines .

- Compound 12e demonstrated apoptosis induction in lymphoma cells and inhibited cell migration, making it a potential chemical tool for further EZH2 inhibitor optimization .

- Thieno[3,2-D]pyrimidine-7-carbaldehyde derivatives can be designed to target specific proteins or receptors. For example:

- Compound 18’s computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies indicate its suitability for drug development .

- Recent studies synthesized 2-aryl-4-morpholinothieno[2,3-D]pyrimidine derivatives as PI3K inhibitors. These compounds were evaluated against various PI3K isomers (α, β, and γ) and NCI 60 cell lines .

Anticancer Properties

Molecular Targeting

Drug Development

PI3K Inhibition

Direcciones Futuras

Thieno[3,2-D]pyrimidine derivatives have shown potential as EZH2 inhibitors and have demonstrated antiproliferative activity against various cancer cell lines . This indicates that these compounds could be further optimized and evaluated as new EZH2 inhibitors . Furthermore, the development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines .

Propiedades

IUPAC Name |

thieno[3,2-d]pyrimidine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2OS/c10-2-5-3-11-6-1-8-4-9-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROWMXGGAHTZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)C(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717250 | |

| Record name | Thieno[3,2-d]pyrimidine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-D]pyrimidine-7-carbaldehyde | |

CAS RN |

1211596-51-8 | |

| Record name | Thieno[3,2-d]pyrimidine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of Thieno[3,2-D]pyrimidine-7-carbaldehyde in the synthesis of the studied 1,5-benzothiazepine derivatives?

A1: Thieno[3,2-D]pyrimidine-7-carbaldehyde serves as a crucial building block in the multi-step synthesis of the 1,5-benzothiazepine derivatives. [] The compound reacts with various P-substituted Acetophenone and Heterocyclic Acetyl derivatives to form intermediate chalcone derivatives. These chalcones then undergo a cyclo condensation reaction with 2-amino thiophenol in the presence of dimethylformamide (DMF) to yield the final 1,5-benzothiazepine compounds. [] Essentially, Thieno[3,2-D]pyrimidine-7-carbaldehyde provides the thieno[3,2-d]pyrimidine nucleus that is incorporated into the final structure of the synthesized benzothiazepines.

Q2: Did the study explore the structure-activity relationship (SAR) of the synthesized 1,5-benzothiazepines?

A2: While the study doesn't delve deeply into detailed SAR analysis, it does highlight that variations in the P-substituents on the Acetophenone and Heterocyclic Acetyl derivatives used in the synthesis resulted in different 1,5-benzothiazepine derivatives with varying degrees of antimicrobial activity. [] For instance, compounds incorporating specific substituents like 6h, 6e, 6i, and 6d exhibited promising antimicrobial activity. This observation suggests that modifications to the core structure, particularly at the P-substituent position, influence the biological activity of these compounds, warranting further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

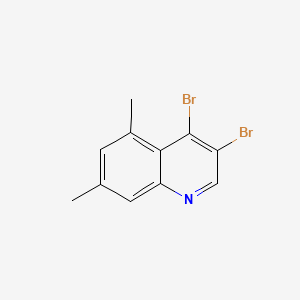

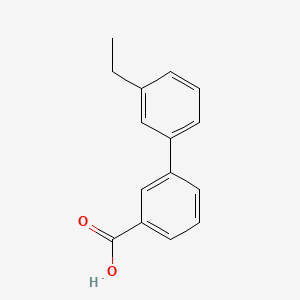

![2-Allyl-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B567082.png)

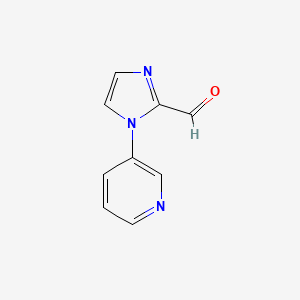

![3-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567089.png)